

2-Methylbutyl salicylate molecular formula and structure elucidation

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Compound of Interest

Compound Name: 2-Methylbutyl salicylate

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An In-depth Technical Guide to **2-Methylbutyl Salicylate**: Molecular Formula and Structure Elucidation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular formula and the complete structure elucidation of **2-Methylbutyl salicylate** (CAS No: 51115-63-0). Intended for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, integrating multi-spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. The guide culminates in a synergistic analysis, demonstrating how disparate data streams converge to provide an unambiguous structural confirmation.

Introduction and Foundational Properties

2-Methylbutyl salicylate, also known as 2-methylbutyl 2-hydroxybenzoate, is an organic ester recognized for its applications as a flavor and fragrance agent.^[1] Understanding its precise molecular structure is fundamental to quality control, regulatory compliance, and exploring its physicochemical properties and potential biological activities.

The initial step in any structure elucidation workflow is the confirmation of its molecular formula and weight.

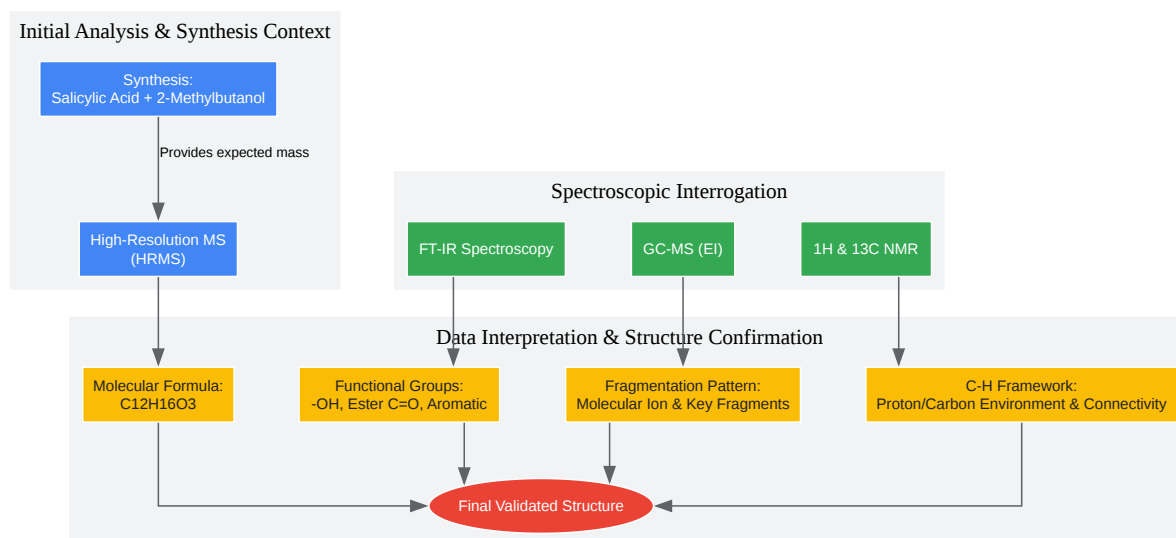
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	[2] [3] [4]
Molecular Weight	208.25 g/mol	[3] [5]
IUPAC Name	2-methylbutyl 2-hydroxybenzoate	[4]
CAS Registry Number	51115-63-0	[2] [5]

The molecular formula is definitively established through high-resolution mass spectrometry, which provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Strategic Approach to Structure Elucidation

The elucidation of an unknown compound is a systematic process. For a molecule like **2-Methylbutyl salicylate**, which is synthesized via the esterification of salicylic acid and 2-methylbutanol, we can predict a core structure. However, rigorous confirmation requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.

The following workflow outlines a robust strategy for complete structural verification.



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Caption: A logical workflow for the structure elucidation of **2-Methylbutyl salicylate**.

Mass Spectrometry (MS)

Rationale

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern under electron ionization (EI). The resulting mass spectrum is a fingerprint, revealing stable fragments that are characteristic of specific structural motifs within the parent molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution (e.g., 100 µg/mL) of the **2-Methylbutyl salicylate** sample in a volatile solvent such as dichloromethane or ethyl acetate.
- **Injection:** Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).
- **GC Separation:** Utilize a temperature program to ensure proper separation. A typical program might be: initial oven temperature at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
- **MS Analysis:** The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

Data Interpretation

The EI mass spectrum of **2-Methylbutyl salicylate** is expected to show a molecular ion peak (M^+) at m/z 208, corresponding to its molecular weight.^[5] The key diagnostic fragments for salicylates are highly predictable and confirm the core structure.

m/z (Relative Intensity)	Proposed Fragment Structure	Mechanistic Origin
208	$[C_{12}H_{16}O_3]^+$	Molecular Ion (M^+)
138	$[C_7H_6O_3]^+$	McLafferty rearrangement product (Salicylic acid)
120	$[C_7H_4O_2]^+$	Loss of the 2-methylbutoxy radical ($\bullet OC_5H_{11}$)
121	$[C_7H_5O_2]^+$	Stabilized acylium ion
43	$[C_3H_7]^+$	Isopropyl fragment from the alkyl chain

The presence of the intense peak at m/z 120 is particularly diagnostic for the salicylate ester moiety, representing the stable benzoyl cation fragment after cleavage of the ester bond.^{[4][5]} The peak at m/z 138 confirms the presence of the ortho-hydroxyl group, which facilitates a characteristic McLafferty rearrangement.

Infrared (IR) Spectroscopy

Rationale

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing direct evidence for the presence of the phenolic hydroxyl (-OH), the ester carbonyl (C=O), and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
- **Sample Application:** Place a single drop of neat **2-Methylbutyl salicylate** liquid directly onto the ATR crystal.
- **Spectrum Acquisition:** Secure the ATR arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within **2-Methylbutyl salicylate**. Similar salicylate esters serve as excellent models for interpreting the spectrum.^[6]
^[7]^[8]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3200 (broad)	O-H stretch	Phenolic hydroxyl group, intramolecularly hydrogen-bonded to the carbonyl oxygen
~2960-2850	C-H stretch	Aliphatic C-H bonds in the 2-methylbutyl group
~1680 (strong)	C=O stretch	Ester carbonyl group
~1610, ~1485	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester C-O bond

The position of the C=O stretch at a relatively low wavenumber (~1680 cm⁻¹) is characteristic of salicylate esters and is a direct result of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction weakens the C=O double bond, lowering its vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy Rationale

NMR spectroscopy provides the most definitive and detailed structural information. ¹H NMR reveals the number, chemical environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Methylbutyl salicylate** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

- ^1H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon atom.

Data Interpretation

The combination of ^1H and ^{13}C NMR spectra allows for the unambiguous assignment of every atom in the C-H framework.

5.3.1. Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.8	s (broad)	1H	Phenolic -OH
~7.8	dd	1H	Aromatic H (ortho to -COOR)
~7.4	t	1H	Aromatic H (para to -OH)
~6.9	t	1H	Aromatic H (para to -COOR)
~6.8	d	1H	Aromatic H (ortho to -OH)
~4.2	m	2H	-O-CH ₂ -CH-
~1.8	m	1H	-CH ₂ -CH(CH ₃)-CH ₂ -
~1.5	m	2H	-CH(CH ₃)-CH ₂ -CH ₃
~0.95	d	3H	-CH(CH ₃)-CH ₂ -
~0.90	t	3H	-CH ₂ -CH ₃

5.3.2. Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~170.0	C=O	Ester C=O
~161.5	C (Aromatic)	C-OH
~135.8	CH (Aromatic)	CH (para to -OH)
~130.0	CH (Aromatic)	CH (ortho to -COOR)
~119.0	CH (Aromatic)	CH (para to -COOR)
~117.5	CH (Aromatic)	CH (ortho to -OH)
~112.5	C (Aromatic)	C-COOR
~70.0	CH ₂	-O-CH ₂ -
~34.5	CH	-CH(CH ₃)-
~26.0	CH ₂	-CH ₂ (CH ₃)
~16.5	CH ₃	-CH(CH ₃)-
~11.0	CH ₃	-CH ₂ (CH ₃)

Conclusion: Synergistic Structure Confirmation

The convergence of data from multiple, independent analytical techniques provides an irrefutable confirmation of the structure of **2-Methylbutyl salicylate**.

Caption: Synergistic data integration for the final structure validation.

- Mass Spectrometry confirms the molecular formula (C₁₂H₁₆O₃) and the presence of the salicylate core through its characteristic fragmentation.
- IR Spectroscopy provides unambiguous evidence for the required functional groups: a hydrogen-bonded phenol, an ester, and an aromatic ring.
- NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, distinguishing the 2-methylbutyl isomer from other possible C₅H₁₁ isomers and confirming the 1,2- (ortho) substitution pattern on the benzene ring.

This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, forming a foundational dataset for any further research or application development involving **2-Methylbutyl salicylate**.

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